![molecular formula C17H20N6O2S B1684594 Gne-493 CAS No. 1033735-94-2](/img/structure/B1684594.png)
Gne-493
Overview
Description
GNE-493 is a novel PI3K/mTOR dual inhibitor with improved metabolic stability, oral bioavailability, and excellent pharmacokinetic parameters . It has been shown to potently inhibit viability, proliferation, and migration in different primary and established prostate cancer cells, and provoke apoptosis .
Molecular Structure Analysis
The molecular formula of GNE-493 is C17H20N6O2S . The molecular weight is 372.44 .Chemical Reactions Analysis
GNE-493 is a potent, selective, and orally available dual inhibitor of pan-PI3-kinase and mTOR . It has been shown to block Akt-mTOR activation in primary human prostate cancer cells .Scientific Research Applications
Prostate Cancer Treatment
GNE-493 has shown potential in the treatment of prostate cancer. It has been found to inhibit the growth of prostate cancer cells through both Akt-mTOR-dependent and -independent mechanisms . It has been observed to block Akt-mTOR activation in primary human prostate cancer cells .
Inhibition of Cell Viability and Proliferation
GNE-493 has been found to potently inhibit viability, proliferation, and migration in different primary and established prostate cancer cells, provoking apoptosis .
Induction of Oxidative Stress
Significant oxidative stress and programmed necrosis cascade activation were detected in GNE-493-treated prostate cancer cells .
Downregulation of Sphingosine Kinase 1 (SphK1)
GNE-493 has been observed to downregulate SphK1, causing ceramide accumulation in primary prostate cancer cells .
Inhibition of Tumor Growth in Animal Models
Daily single dose GNE-493 oral administration robustly inhibited the growth of the prostate cancer xenograft in nude mice .
Induction of Akt-mTOR Inactivation and Oxidative Injury
Akt-mTOR inactivation, SphK1 downregulation, ceramide level increase, and oxidative injury were detected in GNE-493-treated prostate cancer xenograft tissues .
Mechanism of Action
Mode of Action
GNE-493 interacts with its targets by blocking the Akt-mTOR activation in primary human prostate cancer cells . Even in the presence of a constitutively-active mutant Akt1, which restores Akt-mTOR activation, GNE-493 still induces prostate cancer cell death . Moreover, GNE-493 remains cytotoxic in Akt1/2-silenced primary prostate cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by GNE-493 is the PI3K/Akt/mTOR signaling pathway . This pathway is responsible for cell migration, proliferation, and drug resistance in various cancers . GNE-493 inhibits this pathway, leading to decreased cell viability, proliferation, and migration . Additionally, GNE-493 downregulates Sphingosine Kinase 1 (SphK1) , causing ceramide accumulation in primary prostate cancer cells .
Pharmacokinetics
GNE-493 exhibits improved metabolic stability , oral bioavailability , and excellent pharmacokinetic parameters . These properties contribute to its efficacy as a therapeutic agent.
Result of Action
The action of GNE-493 results in significant oxidative stress and activation of the programmed necrosis cascade in treated prostate cancer cells . This leads to apoptosis, or programmed cell death . In animal models, daily single-dose oral administration of GNE-493 robustly inhibited the growth of prostate cancer xenografts .
Action Environment
Safety and Hazards
GNE-493 is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gne-493 | |
CAS RN |
1033735-94-2 | |
Record name | GNE-493 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-493 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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